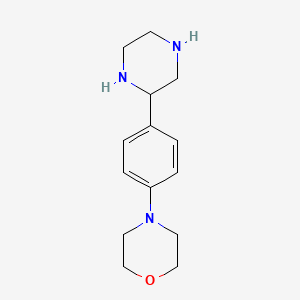

4-(4-Piperazin-2-yl-phenyl)morpholine

Descripción

Significance of Nitrogen-Containing Heterocyclic Scaffolds in Medicinal Chemistry and Agrochemicals

Nitrogen-containing heterocycles are fundamental building blocks in the design of a vast array of functional molecules. researchgate.netu-szeged.hu These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are prevalent in over 85% of all biologically active molecules. nih.gov Their widespread importance stems from their diverse chemical properties and their ability to engage in various biological interactions, such as hydrogen bonding, which are crucial for molecular recognition at biological targets. researchgate.net

In medicinal chemistry, these scaffolds form the core of numerous approved drugs, including anticancer, antibacterial, and antipsychotic agents. researchgate.netmdpi.comnih.gov The nitrogen atoms within these rings can act as hydrogen bond donors or acceptors, and their basicity can be fine-tuned to optimize pharmacokinetic properties like solubility and cell membrane permeability. nih.gov

The agrochemical sector also heavily relies on nitrogen-containing heterocycles for the development of new pesticides, herbicides, and fungicides. cognitivemarketresearch.comcognitivemarketresearch.com These compounds can exhibit potent and selective activity against target organisms while demonstrating favorable environmental profiles. rhhz.netacs.org The structural diversity and synthetic tractability of these scaffolds allow chemists to create large libraries of compounds for screening and optimization. bohrium.comresearchgate.net

Historical and Current Relevance of Morpholine (B109124) and Piperazine (B1678402) Moieties as Privileged Structures

Among the vast landscape of heterocyclic compounds, morpholine and piperazine have earned the designation of "privileged structures." This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them recurring motifs in successful drugs. researchgate.netnih.govresearchgate.net

Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. wikipedia.org This symmetrical diamine is a common linker or core element in drug design, valued for its basicity, which can be modulated to improve drug-like properties. researchgate.netnih.gov The piperazine scaffold is present in a wide range of therapeutic agents, including those for cancer, bacterial infections, and central nervous system disorders. nih.govnih.gov Its ability to form multiple hydrogen bonds and its conformational flexibility contribute to its success as a privileged structure. researchgate.net In agriculture, piperazine derivatives have been investigated for their potential as insecticides, fungicides, and herbicides. cognitivemarketresearch.comcognitivemarketresearch.comrhhz.net

The table below illustrates the diverse applications of morpholine and piperazine in medicinal chemistry.

| Heterocyclic Moiety | Therapeutic Area | Example Compound Class | Reference |

| Morpholine | Oncology | Kinase Inhibitors | nih.gov |

| Infectious Disease | Antibacterials | wikipedia.org | |

| CNS Disorders | Antidepressants | researchgate.net | |

| Piperazine | Oncology | Tyrosine Kinase Inhibitors | researchgate.net |

| Infectious Disease | Antifungals | tandfonline.com | |

| CNS Disorders | Antipsychotics | nih.gov |

Rationale for Focused Academic Inquiry into 4-(4-Piperazin-2-yl-phenyl)morpholine and its Derivatives

The focused investigation of this compound is driven by a rational drug design strategy that seeks to combine the advantageous properties of its three key components: the phenyl ring, the piperazine moiety, and the morpholine ring. This molecular hybridization approach aims to create novel compounds with potentially unique and improved biological activities.

The rationale for this focused inquiry can be broken down as follows:

Synergistic Combination of Privileged Scaffolds : By linking the piperazine and morpholine rings through a phenyl spacer, researchers can explore new chemical space. The goal is to create a molecule that leverages the favorable pharmacokinetic and pharmacodynamic properties of both heterocycles.

Exploration of Novel Biological Targets : The unique three-dimensional arrangement of this compound may allow it to interact with biological targets in a manner distinct from its individual components. This could lead to the discovery of new mechanisms of action and therapeutic applications. For example, phenylpiperazine derivatives have been investigated as potential anticancer agents that target topoisomerase II. mdpi.com

Fine-Tuning of Physicochemical Properties : The presence of both a basic piperazine and a polar morpholine group offers opportunities to fine-tune properties such as solubility, lipophilicity, and metabolic stability. This is a critical aspect of drug development, as these properties directly impact a compound's efficacy and safety profile.

Scaffold for Library Synthesis : The core structure of this compound provides multiple points for chemical modification. This allows for the synthesis of a diverse library of derivatives, which can be screened against a wide range of biological assays to identify lead compounds for further development. The synthesis of related structures, such as piperazine- and morpholine-coupled quinoxalines, has been explored for their antitumor potential. nih.govacs.org

The table below presents a hypothetical research plan for the investigation of this compound and its derivatives, based on the rationale for its design.

| Research Phase | Objective | Key Activities |

| Synthesis | To develop an efficient and scalable synthesis of the core scaffold and a library of derivatives. | Route scouting, reaction optimization, purification, and structural characterization (NMR, MS). |

| In Vitro Screening | To identify the biological activities of the synthesized compounds. | Screening against a panel of cancer cell lines, bacterial strains, fungal pathogens, and key enzymes. |

| Structure-Activity Relationship (SAR) Studies | To understand how chemical modifications affect biological activity. | Analysis of screening data to identify key structural features responsible for potency and selectivity. |

| Mechanism of Action Studies | To elucidate the molecular mechanism by which active compounds exert their effects. | Target identification, biochemical assays, and cellular imaging. |

| Pharmacokinetic Profiling | To assess the drug-like properties of lead compounds. | Measurement of solubility, permeability, metabolic stability, and plasma protein binding. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(4-piperazin-2-ylphenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-3-13(17-7-9-18-10-8-17)4-2-12(1)14-11-15-5-6-16-14/h1-4,14-16H,5-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTAZSKWNEMNKGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590137 | |

| Record name | 4-[4-(Piperazin-2-yl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864685-27-8 | |

| Record name | 4-[4-(2-Piperazinyl)phenyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864685-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(Piperazin-2-yl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Confirmation of 4 4 Piperazin 2 Yl Phenyl Morpholine Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by mapping the carbon and proton frameworks. In the analysis of 4-(4-piperazin-2-yl-phenyl)morpholine derivatives, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. For derivatives containing the morpholine (B109124) and piperazine (B1678402) moieties, characteristic signals are observed. The protons on the morpholine ring typically appear as multiplets. For instance, in one related derivative, the morpholine protons were observed as multiplets at approximately 3.82 ppm and 3.31 ppm. nih.gov Similarly, the piperazine ring protons also present as complex multiplets, with signals reported in regions around 3.71 ppm and 3.15 ppm for a substituted derivative. nih.gov The aromatic protons on the central phenyl ring typically resonate in the downfield region, generally between 6.9 and 7.8 ppm, with their splitting patterns providing information about the substitution pattern on the ring. nih.govmdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Aliphatic carbons of the morpholine and piperazine rings are expected to appear in the range of 40-70 ppm. mdpi.comresearchgate.net For example, in a derivative containing a piperazine ring, aliphatic carbon signals were observed at 48.46 and 50.14 ppm. mdpi.com Aromatic carbons produce signals in the downfield region, typically from 110 to 150 ppm. mdpi.com The precise chemical shifts are influenced by the specific substituents on the core structure. The combination of ¹H and ¹³C NMR spectra allows for a comprehensive assignment of the molecule's connectivity.

Interactive Data Table: Representative NMR Chemical Shifts for Related Structures This table outlines typical chemical shifts observed in derivatives containing morpholine and piperazine rings.

| Nucleus | Functional Group | Representative Chemical Shift (ppm) | Reference |

| ¹H | Aromatic Phenyl-H | 6.90 - 7.75 | nih.govmdpi.com |

| ¹H | Morpholine-H | 3.31 - 3.82 | nih.gov |

| ¹H | Piperazine-H | 2.95 - 3.71 | nih.govmdpi.com |

| ¹³C | Aromatic Phenyl-C | 110 - 150 | mdpi.com |

| ¹³C | Morpholine-C | ~43 - 67 | researchgate.net |

| ¹³C | Piperazine-C | ~42 - 51 | mdpi.comnih.gov |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of a this compound derivative would display characteristic absorption bands corresponding to its constituent parts.

Key vibrational frequencies include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methylene (B1212753) groups in the morpholine and piperazine rings are typically observed in the 2800-3000 cm⁻¹ region. mdpi.comresearchgate.net Aromatic C-H stretching appears at slightly higher frequencies, above 3000 cm⁻¹. mdpi.com

N-H Stretching: The secondary amine (N-H) in the piperazine ring would exhibit a characteristic stretching vibration, typically in the range of 3300-3500 cm⁻¹.

C-N Stretching: The stretching vibrations for the C-N bonds in both the morpholine and piperazine rings are found in the fingerprint region, typically between 1020 and 1250 cm⁻¹.

C-O-C Stretching: A strong, characteristic absorption band corresponding to the C-O-C ether linkage in the morpholine ring is expected around 1115-1125 cm⁻¹.

Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds in the phenyl ring typically give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.

In a study of a complex molecule containing both morpholine and piperazine rings, characteristic IR absorption bands were noted at 2845 cm⁻¹ (C-H stretch) and 1661-1643 cm⁻¹ (indicative of other functional groups on the derivative). nih.gov

Interactive Data Table: Key IR Absorption Frequencies This table summarizes the expected IR absorption bands for the core functional groups.

| Functional Group | Type of Vibration | Expected Frequency (cm⁻¹) |

| N-H (Piperazine) | Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2800 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-O-C (Morpholine) | Stretch | 1115 - 1125 |

| C-N (Amine) | Stretch | 1020 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, HRMS allows for the calculation of a unique molecular formula.

This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other potential structures with the same nominal mass. For a derivative of this compound, HRMS would be used to validate the proposed molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. For instance, the molecular formula of a synthesized morpholine derivative, C₁₀H₁₂F₂NO₃S, was validated using HRMS, where the calculated mass for the [M+H]⁺ ion was 264.2663 and the found mass was 264.2671, confirming the composition. rsc.org Similarly, the structure of another novel compound was assigned using HRMS in conjunction with other spectroscopic methods. mdpi.com This level of precision is essential for confirming the successful synthesis of the target molecule. mdpi.com

X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation

For derivatives of this compound, X-ray analysis would confirm several key structural features:

Conformation of Heterocyclic Rings: Both the morpholine and piperazine rings are expected to adopt a stable chair conformation. nih.govmdpi.com Crystallographic studies on related compounds have confirmed this, with one analysis describing the morpholine ring as adopting a chair conformation and the piperazine ring as being puckered. nih.gov

Molecular Geometry: The analysis provides exact bond lengths and angles for the entire molecule. mdpi.com

Supramolecular Interactions: It reveals how molecules pack in the crystal lattice, identifying intermolecular interactions such as hydrogen bonds and C-H···π interactions that stabilize the crystal structure. nih.gov

In a published crystal structure of a complex derivative, the morpholine ring was found in a chair conformation, and the dihedral angles between the various rings were precisely determined. nih.gov This level of detail is unparalleled by other analytical techniques and serves as the ultimate proof of structure. mdpi.comredalyc.org

Interactive Data Table: Example Crystallographic Data for a Related Derivative This table presents selected crystallographic data from a published structure of a molecule containing morpholine and piperazine rings. nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9168 (5) |

| b (Å) | 10.7106 (6) |

| c (Å) | 13.5147 (8) |

| α (°) | 73.489 (4) |

| β (°) | 71.309 (4) |

| γ (°) | 83.486 (4) |

| Volume (ų) | 1171.87 (12) |

| Z (molecules/unit cell) | 2 |

Pharmacological and Biological Evaluation of 4 4 Piperazin 2 Yl Phenyl Morpholine and Analogues

In Vitro Biological Activity Profiling

The in vitro assessment of compounds structurally related to 4-(4-Piperazin-2-yl-phenyl)morpholine has unveiled a broad spectrum of biological activities. The inherent properties of the piperazine (B1678402) and morpholine (B109124) rings, often linked by a phenyl scaffold, contribute to their ability to interact with various biological targets. Piperazine derivatives, in particular, are recognized for their versatile binding properties and are considered a "privileged structure" in drug discovery, appearing in numerous approved drugs. scispace.comresearchgate.net

Antimicrobial Efficacy Assessment

Analogues incorporating piperazine and morpholine rings have been a focal point of research aimed at discovering new antimicrobial agents to combat the challenge of drug resistance. nih.gov The structural flexibility and basicity of the piperazine ring, combined with the polarity of the morpholine ring, allow for molecular modifications that can enhance potency and spectrum of activity. preprints.org

Numerous studies have demonstrated that derivatives containing piperazine and morpholine exhibit noteworthy antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, newly synthesized piperazine and morpholine derivatives have been evaluated for their inhibitory action against a wide panel of bacterial species, with some compounds showing significant effectiveness. nih.govpreprints.org

In one study, a series of novel piperazine and morpholine linked to pyrimidine (B1678525) scaffolds were synthesized and evaluated for their antimicrobial properties. researchgate.net Another investigation focused on new piperazine derivatives demonstrated inhibitory effects against twenty-nine different Gram-positive and Gram-negative bacteria, indicating that the antimicrobial action is closely linked to the specific chemical structure of each derivative. nih.gov Hybrid molecules, such as those combining the quinoline (B57606) scaffold with a piperazinyl moiety, have also shown promising activity, particularly against Staphylococcus aureus. plos.org

Table 1: Antibacterial Activity of Selected Piperazine and Morpholine Analogues

| Compound Type | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Piperazine-pyrimidine derivative | S. aureus, E. coli | Moderate Activity | researchgate.net |

| Novel morpholine derivatives | Various Gram (+) & Gram (-) | Middle-to-high inhibitory action | preprints.org |

| Quinololine-piperazine hybrids | S. aureus ATCC 25923 | Active | plos.org |

This table is for illustrative purposes and represents findings for analogue structures, not the specific subject compound.

The antifungal potential of this class of compounds has also been explored. Research has shown that piperazine and morpholine derivatives can be effective against various fungal pathogens. For example, synthesized piperazine derivatives have been tested against fungal strains including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus, with many of the compounds showing significant antifungal properties. researchgate.net

In a study of N-phenylpiperazine derivatives, compounds were tested against fungal species such as Bipolaris sorokiniana and Fusarium avenaceum. One derivative, 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride, demonstrated the highest activity against F. avenaceum with a Minimum Inhibitory Concentration (MIC) of 14.2 µM. researchgate.net This highlights the potential for developing potent antifungal agents through specific substitutions on the phenylpiperazine scaffold.

The exploration of piperazine and morpholine analogues has extended to antiviral research, revealing activity against a range of viruses. Although data on close analogues of this compound is limited, related heterocyclic structures have shown promise.

One review highlighted a novel piperazine derivative that functioned as a CCR5 antagonist and an anti-HIV-1 inhibitor, with an IC50 value of 0.44 mM against the virus. scispace.com In the context of influenza, substituted quinoline derivatives containing piperazine moieties were synthesized and evaluated for their in vitro activity against Influenza A virus (IAV). nih.gov Several of these compounds exhibited greater potency than the standard drug, Ribavirin, with one derivative showing broad-spectrum antiviral activity with IC50 values ranging from 0.88 to 6.33 μM. nih.gov Furthermore, studies on nucleozin, an anti-influenza agent, have shown that modifications to its piperazine ring can significantly affect its inhibitory activity. plos.org

Other research has focused on morpholine-containing structures. Purine morpholine nucleoside analogues incorporating a sulfonamide fragment have been tested for activity against the tobacco mosaic virus, with some compounds showing notable efficacy. researchgate.net This body of research collectively suggests that the piperazine and morpholine moieties are valuable scaffolds for the development of novel antiviral agents.

Anticancer and Cytotoxic Potential

The cytotoxic activity of piperazine and morpholine derivatives against various cancer cell lines is one of the most extensively studied areas for this class of compounds. The phenylpiperazine and phenylmorpholine scaffolds are present in numerous molecules designed as anticancer agents. mdpi.comnih.gov

In vitro screening of analogues against panels of human cancer cell lines has consistently demonstrated potent antiproliferative activity. The specific substitutions on the phenyl, piperazine, and morpholine rings play a crucial role in determining both the potency and selectivity of the cytotoxic effects.

For example, a study on 2-(benzimidazol-2-yl)quinoxalines featuring piperazine and morpholine groups tested their cytotoxicity against seven cancer cell lines. The results indicated that replacing an N-methylpiperazine fragment with a morpholine fragment led to a significant decrease or complete loss of cytotoxic activity, highlighting a key structure-activity relationship.

In another study, novel piperazine-quinoline derivatives were synthesized and evaluated for their cytotoxic effects on the MDA-MB-231 breast cancer cell line. One compound, featuring a trifluoromethoxy group on the aryl moiety, showed moderate activity with an IC50 value of 98.34 µM.

A series of arylpiperazine derivatives were also evaluated for their in vitro cytotoxic activities against three human prostate cancer cell lines (PC-3, LNCaP, and DU145). The results showed that compounds with methyl or fluoro groups at the ortho-position on the phenyl ring exhibited relatively strong cytotoxicity against LNCaP cells, with IC50 values below 5 µM.

The data below summarizes findings for various analogues against different cancer cell lines, illustrating the broad-spectrum potential of this chemical family.

Table 2: Cytotoxic Activity of Selected Analogues Against Human Cancer Cell Lines

| Compound/Analogue Class | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2-(benzimidazol-2-yl) quinoxaline (B1680401) with piperidine (B6355638) | A549 | Lung Adenocarcinoma | 26.3 | |

| 2-(benzimidazol-2-yl) quinoxaline with morpholine | Multiple | Various Cancers | Inactive | |

| Piperazine-quinoline derivative (RB-1) | MDA-MB-231 | Breast Cancer | 98.34 | |

| Arylpiperazine derivative (Compound 9) | LNCaP | Prostate Cancer | < 5 | |

| Arylpiperazine derivative (Compound 15) | LNCaP | Prostate Cancer | 1.25 | |

| Arylpiperazine derivative (Compound 8) | DU145 | Prostate Cancer | 8.25 | |

| 4-phenyl-2-quinolone derivative (Compound 22) | COLO205 | Colorectal Adenocarcinoma | 0.32 |

This table is for illustrative purposes and represents findings for analogue structures, not the specific subject compound.

These findings underscore the importance of the phenylpiperazine and phenylmorpholine scaffolds in designing novel cytotoxic agents. The differential activity observed across various cancer cell lines suggests that specific structural modifications can be tailored to target particular types of cancer.

Hemolytic Activity and Therapeutic Index Considerations

The assessment of hemolytic activity is a critical step in the preclinical evaluation of new chemical entities to determine their potential for inducing red blood cell lysis, a measure of toxicity. For analogues of this compound, such as 2-(benzimidazol-2-yl)quinoxalines incorporating piperazine and morpholine moieties, studies have shown a favorable safety profile in this regard. These compounds were reported to have no hemolytic activity within the tested concentration range, with HC50 values (the concentration causing 50% hemolysis) greater than 100 μM. nih.gov Similarly, another class of analogues, 2-furoic piperazide derivatives, also exhibited minimal cytotoxicity in hemolytic assays, suggesting they are potentially safe therapeutic agents. mdpi.com

The therapeutic index (TI), a quantitative measurement of the safety of a drug, is a critical consideration. While direct TI data for this compound is not extensively available, the concept is often evaluated through the selectivity index (SI) in related studies, particularly in cancer research. The SI is calculated as the ratio of the half-maximal inhibitory concentration (IC50) against normal cells to the IC50 against target or cancer cells. For instance, a regioisomeric mixture of 2-(benzimidazol-2-yl)-3-(4-fluorophenyl)-6(and 7)-(4-methylpiperazin-1-yl)quinoxalines demonstrated high selectivity for human lung adenocarcinoma A549 cells, with an SI value of 12, indicating a promising therapeutic window. nih.gov Compounds with an SI value of 10 or greater are generally considered highly selective. nih.gov

Antidiabetic Activity Investigations

The potential of piperazine and morpholine derivatives as antidiabetic agents has been explored through various mechanisms, including the modulation of key proteins involved in glucose homeostasis.

The glucagon-like peptide-1 receptor (GLP-1R) is a well-established target for type 2 diabetes treatment, as its activation enhances glucose-dependent insulin (B600854) secretion. nih.govnih.gov Small-molecule positive allosteric modulators (PAMs) offer a promising therapeutic strategy by enhancing the receptor's response to its endogenous ligand. Research in this area led to the discovery of compound V-0219 (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine), a potent GLP-1R PAM. acs.org This molecule, a piperidine-morpholine analogue, demonstrated the ability to enhance GLP-1-induced insulin secretion with subnanomolar potency and showed significant in vivo activity, improving glucose handling and reducing food intake in animal models. acs.org The discovery of V-0219 underscores the potential of molecules with morpholine and a nitrogen-containing heterocycle to act as effective GLP-1R PAMs. acs.org

Inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic approach for managing type 2 diabetes, as it prolongs the action of incretin (B1656795) hormones like GLP-1. pensoft.netnih.gov Several compounds incorporating piperazine and morpholine rings have been investigated as DPP-4 inhibitors. nih.gov For example, hybrid structures combining sulfonamide, 1,3,5-triazine, and thiazole (B1198619) with a morpholine moiety have been shown to selectively inhibit DPP-4 in vivo, leading to a blood glucose-lowering effect. nih.gov

Aryl piperazine derivatives have also demonstrated significant DPP-4 inhibitory activity in vitro, coupled with antihyperglycemic and antidyslipidemic effects in vivo. nih.gov One study identified compound 8h , a piperazine sulphonamide derivative, which exhibited 27.32% DPP-4 inhibition at a 10µmol L⁻¹ concentration and significantly reduced serum glucose levels in animal models. researchgate.netresearchgate.net Another potent inhibitor, Teneligliptin , which features a piperazine ring within a unique five-ring structure, has been approved for the treatment of type 2 diabetes in Japan. nih.gov

Table 1: DPP-4 Inhibition by Piperazine and Morpholine Analogues

| Compound/Analogue Class | Key Structural Features | Inhibition Data | Reference |

| Compound 8h | Piperazine sulphonamide | 27.32% inhibition at 10µmol L⁻¹ | researchgate.netresearchgate.net |

| Teneligliptin | Piperazine-pyrrolidine-thiazolidine | Highly potent and selective inhibitor | nih.gov |

| Aryl piperazines | Aryl piperazine moiety | In vitro inhibitory activity | nih.gov |

| Compound 2g | 1-(2-(4-(7-Chloro-4-quinolyl)piperazin-1-yl)acetyl)pyrrolidine | Identified as a potential DPP-4 inhibitor | researchgate.net |

Inhibiting the α-glucosidase enzyme in the intestine is another effective strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. tubitak.gov.tr Numerous studies have highlighted the potent α-glucosidase inhibitory activity of piperazine and morpholine derivatives. nih.gov

Benzimidazole derivatives containing piperazine and morpholine structures have shown significant inhibitory potential. nih.gov A series of 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives demonstrated remarkable α-glucosidase inhibition, with IC50 values ranging from 0.18 to 20.46 µg/mL, compared to the standard drug acarbose (B1664774) (IC50 = 8.16 µg/mL). researchgate.net The most potent compound in this series, featuring a methoxy (B1213986) group on the phenyl ring, had an IC50 of 0.18 ± 0.01 µg/mL. researchgate.net Similarly, certain β-carboline derivatives with a piperazine moiety exhibited potent α-glucosidase inhibition, with one compound showing an IC50 value of 8.9 ± 0.2 μM, approximately 69 times stronger than acarbose. nih.gov

Table 2: α-Glucosidase Inhibition by Piperazine and Morpholine Analogues

| Compound/Analogue Class | IC50 Value | Comparison to Standard (Acarbose) | Reference |

| Benzimidazole-piperazine/morpholine derivatives | 0.85 ± 0.25 to 29.72 ± 0.17 µM | Comparable or superior | nih.gov |

| 4-(5-fluoro-2-substituted-1H-benzimidazol-6-yl)morpholine derivatives | 0.18 ± 0.01 to 20.46 ± 0.21 µg/mL | Potent compounds significantly superior | researchgate.net |

| β-Carboline-piperazine derivatives | 8.9 ± 0.2 μM (most potent) | ~69-fold stronger than acarbose | nih.gov |

| 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives | Potent, noncompetitive inhibition | N/A | tubitak.gov.tr |

Neuroprotective and Central Nervous System Activity

The versatile scaffolds of piperazine and morpholine are also being explored for their potential in treating neurodegenerative disorders, such as Alzheimer's disease.

Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy for the symptomatic treatment of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. semanticscholar.org Phenoxyethyl piperidine and morpholine derivatives have been identified as potent cholinesterase inhibitors. nih.gov In one study, compound 5c , a phenoxyethyl piperidine derivative, was found to be a potent mixed-type inhibitor of AChE with a Ki value of 0.053 µM. nih.gov Its analogue, compound 5d , containing a morpholino group instead of piperidinyl, showed selectivity for AChE inhibition. nih.gov

Furthermore, a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated as potential AChE inhibitors. semanticscholar.org The most active compound, 4a , which has an ortho-chlorine substituent on the benzyl (B1604629) ring, displayed significant potency with an IC50 of 0.91 ± 0.045 μM, compared to donepezil (B133215) (IC50 = 0.14 ± 0.03 μM). semanticscholar.org In silico docking studies confirmed that this compound shares a similar binding mode to donepezil. semanticscholar.org These findings highlight the potential of piperazine-containing structures in the design of new agents for neurodegenerative diseases. nih.gov

Table 3: Cholinesterase Inhibition by Piperazine and Morpholine Analogues

| Compound/Analogue Class | Target Enzyme | Inhibition Data (IC50 / Ki) | Reference |

| Compound 5c (Phenoxyethyl piperidine) | AChE | Ki = 0.053 µM | nih.gov |

| Compound 7c (4-Phenyl-4H-pyran scaffold) | BuChE | IC50 = 2.5 ± 0.6 µM | nih.gov |

| Compound 4a (Benzylpiperazin-isoindoline-dione) | AChE | IC50 = 0.91 ± 0.045 μM | semanticscholar.org |

Beta-Secretase Enzyme Inhibition

No studies were found that specifically evaluated the inhibitory activity of this compound against the beta-secretase (BACE1) enzyme.

Protection Against Oxidative Stress in Cellular Models

There is no available data from cellular assays assessing the potential of this compound to protect against oxidative stress.

Receptor-Specific Binding Studies (e.g., Histamine (B1213489) H3 Receptor Antagonism)

Specific receptor binding affinities and functional antagonism data for this compound, including its potential activity at the histamine H3 receptor, are not documented in the available literature.

Enzyme Interaction Studies Beyond Primary Targets

Information regarding the broader enzymatic interaction profile of this compound is absent from scientific databases.

In Vivo Pharmacological Activity and Efficacy Studies

Evaluation in Established Animal Models of Disease (e.g., Diabetes, Neurodegenerative Disorders)

No in vivo studies evaluating the efficacy of this compound in animal models of diabetes, neurodegenerative disorders, or any other disease state have been published.

Assessment of Systemic Biological Responses and Off-Target Effects

There is no available information on the systemic biological responses, pharmacokinetic properties, or potential off-target effects of this compound following in vivo administration.

Mechanistic Understanding of 4 4 Piperazin 2 Yl Phenyl Morpholine Biological Actions

Elucidation of Target Engagement and Downstream Signaling Pathways

To understand the biological actions of 4-(4-Piperazin-2-yl-phenyl)morpholine, the first step would be to identify its molecular targets within a biological system. This would typically involve screening the compound against a panel of known biological targets, such as G-protein coupled receptors (GPCRs), kinases, ion channels, or enzymes. Techniques like affinity chromatography, radioligand binding assays, or broad-based pharmacological screening platforms would be employed to identify primary binding partners.

Once a target is identified, the subsequent downstream signaling pathways would need to be elucidated. For instance, if the compound binds to a specific receptor, studies would be conducted to determine if it acts as an agonist, antagonist, or allosteric modulator. This would involve measuring changes in the levels of second messengers (e.g., cAMP, Ca2+), the activation or inhibition of specific kinases, or alterations in gene expression profiles.

Kinetic and Thermodynamic Characterization of Enzyme Inhibition

If this compound were found to be an enzyme inhibitor, a detailed kinetic and thermodynamic characterization would be essential. Kinetic studies would determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki). Isothermal titration calorimetry (ITC) could be used to determine the thermodynamic parameters of binding, such as the change in enthalpy (ΔH) and entropy (ΔS), providing insight into the forces driving the interaction.

A representative data table for such a study would look like this:

| Enzyme Target | Inhibition Type | K | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

| Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |

Currently, no data is available for this compound.

Ligand-Receptor Interaction Dynamics and Binding Site Analysis

A thorough analysis of the interaction between this compound and its putative receptor would involve techniques like X-ray crystallography or cryo-electron microscopy to solve the three-dimensional structure of the complex. This would reveal the precise binding site and the key amino acid residues involved in the interaction. Hydrogen bonds, hydrophobic interactions, and electrostatic interactions would be mapped to understand the basis of binding affinity and selectivity.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

In the absence of experimental data, computational methods are often used to predict the potential biological activity and mechanism of action of a novel compound.

Molecular docking simulations could predict the preferred binding orientation of this compound within the active site of a potential target protein. These simulations would provide a binding score, indicating the strength of the interaction, and visualize the plausible binding pose.

A hypothetical data table for docking results might include:

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Not Available | Not Available | Not Available |

No molecular docking studies for this compound have been published.

Following docking, molecular dynamics (MD) simulations could be performed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide insights into the conformational changes of both the ligand and the protein upon binding and can help to refine the understanding of the binding mode.

If a series of analogues of this compound with corresponding biological activity data were available, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. QSAR models correlate variations in the chemical structure of compounds with their biological activity, allowing for the prediction of the activity of new compounds and providing insights into the structural features important for activity.

Structure Activity Relationship Sar Studies of 4 4 Piperazin 2 Yl Phenyl Morpholine Analogues

Systematic Modification of the Phenyl Substituent and its Influence on Biological Profiles

There is no specific data in the reviewed literature detailing the systematic modification of the phenyl ring in 4-(4-Piperazin-2-yl-phenyl)morpholine and its effect on biological activity. In broader studies of arylpiperazines, substitutions on the phenyl ring are known to significantly impact potency and selectivity for various biological targets. The position, size, and electronic properties (electron-donating or electron-withdrawing) of substituents can influence how the molecule fits into a binding pocket and its electronic interactions with the target protein. For other classes of compounds, such as certain kinase inhibitors, substitutions on a central phenyl ring have been shown to be crucial for activity.

Role of Piperazine (B1678402) and Morpholine (B109124) Ring Substitutions on Potency and Selectivity

Similarly, the literature lacks specific studies on the impact of substitutions on the piperazine and morpholine rings of the this compound scaffold. In many classes of bioactive molecules, substitution on the nitrogen atoms of the piperazine ring is a common strategy to modulate activity, selectivity, and pharmacokinetic properties. scispace.com For instance, in some series of compounds, replacing a piperazine with a morpholine has been shown to result in a decrease or complete loss of cytotoxic activity, highlighting the critical role of the nitrogen atom in the piperazine ring for biological interactions. nih.gov

Conformational Preferences and Stereochemical Effects on Activity

Conformational analysis and the study of stereochemical effects are crucial for understanding the interaction of a molecule with its biological target. The piperazine ring can exist in different conformations, such as chair and boat forms, and the relative orientation of the phenyl and morpholine substituents will be influenced by these conformations. Furthermore, the piperazine ring in this compound has a stereocenter at the C2 position. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have vastly different biological activities, potencies, and safety profiles. nih.gov However, no studies specifically investigating the conformational preferences or the differential activity of the enantiomers of this compound were identified.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model identifies the key structural features of a molecule that are responsible for its biological activity. The development of a pharmacophore model requires SAR data from a series of active and inactive analogues. Given the absence of such data for the this compound scaffold, a scientifically validated pharmacophore model cannot be constructed. Generally, for arylpiperazine-containing compounds, the key pharmacophoric elements often include the basic nitrogen of the piperazine, the aromatic ring, and specific substituent features. The morpholine oxygen could also act as a hydrogen bond acceptor.

Future Research Directions and Translational Potential of 4 4 Piperazin 2 Yl Phenyl Morpholine

Strategies for Lead Optimization and Compound Refinement

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For a scaffold like 4-(4-Piperazin-2-yl-phenyl)morpholine, optimization would draw upon established structure-activity relationship (SAR) studies of related phenylpiperazine and morpholine (B109124) derivatives. nih.govmdpi.com

Key strategies would involve systematic modification at several positions:

The Piperazine (B1678402) Ring: The secondary amine (NH) of the piperazine ring is a common site for substitution to modulate activity and properties. Acylation, sulfonylation, or alkylation can significantly alter a compound's interaction with its target and its metabolic stability. nih.gov

The Phenyl Ring: Substitution on the phenyl ring with various electron-donating or electron-withdrawing groups can influence binding affinity and selectivity. For instance, studies on phenylpiperazine derivatives have shown that introducing a fluorine atom to the phenyl ring can markedly increase acaricidal activity. nih.gov

The Morpholine Ring: While often used to improve solubility and pharmacokinetic profiles, the morpholine ring can also be modified or replaced with other heterocyles to fine-tune biological activity. pharmjournal.ru

The goal of these refinements is to improve the compound's Drug Metabolism and Pharmacokinetics (DMPK) profile, enhancing absorption, distribution, metabolism, and excretion properties. researchgate.netnih.gov

Table 1: Potential Lead Optimization Strategies and Their Rationale

| Modification Site | Example Modification | Potential Impact | Rationale/Supporting Evidence |

|---|---|---|---|

| Piperazine N-4 Position | Addition of an aryl/heteroaryl sulfonyl group | Enhanced potency and CNS penetration | Optimization of pyridazine-based muscarinic antagonists showed clear SAR with sulfonamide substitutions. nih.gov |

| Phenyl Ring | Introduction of a fluorine atom | Increased biological activity (e.g., acaricidal) | Studies on phenylpiperazine derivatives demonstrated a marked increase in activity against Tetranychus urticae with fluorine substitution. nih.gov |

| Phenyl Ring | Addition of a trifluoromethyl (CF3) group | Modulate lipophilicity and metabolic stability | The p-CF3 aryl piperazine pattern has been identified as important for biological activity in potential antidiabetic agents. nih.govmdpi.com |

| Morpholine Moiety | Replacement with piperidine (B6355638) or other heterocycles | Altered selectivity and potency | SAR studies often explore bioisosteric replacement of the morpholine ring to probe interactions with the target site. pharmjournal.rumdpi.com |

Exploration of Synergistic Effects with Existing Therapeutic Agents

The phenylpiperazine and morpholine scaffolds are present in numerous drugs, including anticancer agents. scispace.comnih.govacs.org A promising research avenue is to explore the potential of this compound to act synergistically with existing therapies, potentially enhancing efficacy or overcoming resistance.

In oncology, many piperazine-containing molecules function as kinase inhibitors. researchgate.net Combining a novel agent based on this scaffold with standard-of-care chemotherapeutics, such as doxorubicin (B1662922), could lead to improved outcomes. One study on new phenylpiperazine derivatives of 1,2-benzothiazine investigated their effects both alone and in combination with doxorubicin on breast cancer cell lines, highlighting a rational approach to identifying synergistic potential. nih.gov Similarly, in infectious diseases, derivatives of these scaffolds have shown antimicrobial activity, suggesting they could be used to potentiate the effects of existing antibiotics against multidrug-resistant pathogens. researchgate.netresearchgate.net

Table 2: Potential Therapeutic Areas for Synergistic Combination Studies

| Therapeutic Area | Potential Combination Agent(s) | Hypothesized Mechanism of Synergy |

|---|---|---|

| Oncology | Doxorubicin, Paclitaxel, Kinase Inhibitors | Targeting complementary signaling pathways; inhibiting DNA repair mechanisms; overcoming drug efflux pumps. nih.govnih.gov |

| Infectious Diseases | Penicillins, Fluoroquinolones, Antifungals (e.g., Fluconazole) | Inhibition of different essential microbial pathways; disruption of biofilm formation; circumvention of existing resistance mechanisms. researchgate.net |

| Neurodegenerative Diseases | Cholinesterase inhibitors, L-DOPA | Modulation of multiple receptor systems (e.g., sigma receptors); neuroprotective effects complementary to existing drugs. nih.gov |

| Diabetes | Metformin, DPP-4 inhibitors | Targeting different aspects of glucose metabolism, such as α-glucosidase inhibition and improving insulin (B600854) sensitivity. nih.govmdpi.com |

Integration into Rational Drug Design Pipelines for Novel Therapeutics

The this compound scaffold is an ideal starting point for rational, computer-aided drug design. nih.govresearchgate.net Its structural rigidity and well-defined chemical features allow for predictable modeling of its interactions with biological targets.

In silico techniques can accelerate the discovery of novel therapeutics based on this framework:

Molecular Docking: This technique can be used to screen the compound against libraries of biological targets (e.g., kinases, G-protein coupled receptors, enzymes) to identify potential therapeutic applications. nih.govbiomedpharmajournal.org Docking studies can predict binding modes and affinities, guiding further optimization. nih.gov

Pharmacophore Modeling: The key chemical features of the scaffold can be used to define a pharmacophore model. This model can then be used to search for other molecules with similar features but different core structures, leading to the discovery of novel chemical classes with similar activities.

Molecular Dynamics (MD) Simulations: MD simulations can reveal the stability of the compound when bound to its target protein, providing insights into the dynamics of the interaction that static docking cannot capture. nih.gov This is crucial for validating potential drug candidates before synthesis.

These computational approaches allow for the rapid, cost-effective design of derivative libraries with a higher probability of success, focusing synthetic efforts on the most promising candidates. pharmacophorejournal.com

Table 3: Application of Computational Methods in Drug Design

| Computational Method | Objective | Predicted Outcome for the Scaffold |

|---|---|---|

| Molecular Docking | Identify potential biological targets and predict binding interactions. | Binding affinity scores and poses within the active sites of enzymes like α-amylase or receptors like sigma-1. nih.govbiomedpharmajournal.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | A predictive model for designing new derivatives with enhanced potency based on physicochemical properties. |

| Molecular Dynamics (MD) Simulation | Assess the stability of the ligand-protein complex over time. | Confirmation of stable binding interactions with key amino acid residues, supporting the docking results. nih.gov |

| ADMET Prediction | Forecast pharmacokinetic and toxicity properties. | Early-stage assessment of drug-likeness, including properties like solubility, permeability, and potential toxicity. pharmacophorejournal.com |

Potential Applications Beyond Medicinal Chemistry (e.g., Agrochemical Development)

The piperazine and morpholine heterocycles are not only important in pharmaceuticals but also in the agrochemical industry. bohrium.comresearchgate.net Their derivatives have been successfully developed as fungicides, insecticides, herbicides, and plant growth regulators. cognitivemarketresearch.comnih.gov

Fungicidal Activity: Morpholine derivatives are a well-established class of fungicides. bohrium.comnih.gov The morpholine ring in this compound suggests a potential starting point for developing new antifungal agents to protect crops from phytopathogenic fungi. bohrium.com

Insecticidal/Acaricidal Activity: Phenylpiperazine derivatives have been synthesized and evaluated for their acaricidal (mite-killing) activity. nih.gov Research has demonstrated that specific substitutions on the phenylpiperazine core lead to potent activity against agricultural pests like Tetranychus urticae (two-spotted spider mite). nih.gov

Antibacterial Activity: Plant bacterial diseases pose a significant threat to food security. Both piperazine and morpholine scaffolds have been used to develop agents with activity against plant pathogens. bohrium.com

The development of this scaffold for agrochemical use would involve screening against a different set of targets relevant to pests and pathogens, representing a significant area for translational research. bohrium.comresearchgate.net

Table 4: Comparison of Potential Medicinal and Agrochemical Applications

| Application Area | Potential Targets/Organisms | Desired Outcome |

|---|---|---|

| Medicinal Chemistry | Human receptors (e.g., muscarinic, sigma), human enzymes (e.g., kinases, α-glucosidase), pathogenic microbes. nih.govnih.govnih.gov | Treatment of diseases such as cancer, diabetes, neurodegenerative disorders, and infections. |

| Agrochemical Development | Phytopathogenic fungi (Corynespora cassiicola), insects/mites (Tetranychus urticae), plant bacteria, plant viruses. nih.govbohrium.com | Crop protection, increased food yield, and control of agricultural pests and diseases. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Piperazin-2-yl-phenyl)morpholine, and what are their key intermediates?

- Methodological Answer : Synthesis typically involves coupling morpholine and piperazine derivatives via a phenyl backbone. Electrochemical oxidation of 4-morpholinoaniline in the presence of arylsulfinic acids is a validated method, leveraging aryl-radical intermediates to form the phenylpiperazine-morpholine scaffold . Multi-step syntheses often employ nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Key intermediates include 4-(4-aminophenyl)morpholine and substituted piperazine precursors, which are purified via column chromatography or recrystallization .

Q. How is the structural identity of this compound confirmed in research settings?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : H and C NMR verify proton environments and carbon frameworks, with characteristic peaks for morpholine (δ ~3.7 ppm) and piperazine (δ ~2.5 ppm).

- X-ray Crystallography : Single-crystal diffraction resolves stereochemistry and bond lengths, as demonstrated in related piperazine-morpholine hybrids .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What analytical methods are used to assess the purity of this compound?

- Methodological Answer : Purity is evaluated via:

- HPLC/UV-Vis : Quantifies impurities using reverse-phase columns (C18) and UV detection at 254 nm.

- TLC : Monitors reaction progress with silica gel plates and iodine visualization.

- Elemental Analysis : Validates stoichiometric C, H, N ratios within ±0.4% theoretical values .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency in aryl-amine bond formation .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility.

- Temperature Control : Reactions at 80–100°C minimize side products .

- Purification : Gradient elution in flash chromatography isolates the target compound from regioisomers .

Q. How are contradictions between computational predictions and experimental reactivity data resolved?

- Methodological Answer : Discrepancies arise from incomplete force fields or solvent effects in simulations. Researchers:

- Validate DFT Calculations : Compare computed activation energies with kinetic data from time-resolved spectroscopy.

- Adjust Solvation Models : Include explicit solvent molecules (e.g., water, DMSO) in molecular dynamics simulations.

- Reconcile Stereoelectronic Effects : Use X-ray crystallography to confirm steric hindrance or electronic distributions .

Q. What methodologies evaluate the compound’s interaction with biological targets (e.g., receptors)?

- Methodological Answer : Pharmacological profiling includes:

- Radioligand Binding Assays : Measure affinity for serotonin (5-HT) or dopamine receptors using H-labeled ligands.

- Enzyme Inhibition Studies : Test activity against acetylcholinesterase or kinases via fluorometric assays.

- In Silico Docking : Predict binding modes using AutoDock Vina and homology models of target proteins .

Q. How are stereochemical uncertainties in the synthesis addressed?

- Methodological Answer : Chiral resolution techniques include:

- Chiral HPLC : Separates enantiomers using cellulose-based columns.

- Circular Dichroism (CD) : Confirms absolute configuration.

- Asymmetric Catalysis : Employs chiral ligands (e.g., BINAP) to control piperazine ring stereochemistry .

Data Analysis and Contradiction Management

Q. How are conflicting structural data (e.g., NMR vs. X-ray) analyzed?

- Methodological Answer : Discrepancies are resolved by:

- Dynamic NMR Studies : Identify conformational equilibria (e.g., chair-flip in piperazine rings) causing peak splitting.

- Temperature-Dependent Crystallography : Capture phase transitions or disorder in crystal lattices .

- DFT-NMR Comparison : Calculate chemical shifts for proposed conformers and match experimental data .

Q. What approaches validate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve:

- Forced Degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, monitoring degradation via LC-MS.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.

- Accelerated Aging : Store samples at 40°C/75% RH for 6 months to simulate long-term stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.